6-fluoro-3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
6-fluoro-3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity
A study by Watanabe et al. (1992) explores the synthesis and 5-HT2 antagonist activity of derivatives related to the specified compound, indicating potential applications in neuroscience, particularly concerning serotonin receptors (Watanabe et al., 1992).
Antibacterial and DNA-PK Evaluation
Heppell and Al-Rawi (2015) conducted a study on the synthesis of novel quinazolin-4-ones with a focus on antibacterial activity and DNA-PK evaluation. This research suggests potential applications in antimicrobial therapies and genetic research (Heppell & Al-Rawi, 2015).
Antimicrobial Studies
Vidule (2011) explored the synthesis and antimicrobial properties of substituted quinazolin-4-ones. This study implies the compound's relevance in developing new antimicrobial agents (Vidule, 2011).
Synthesis Techniques
Chu and Claiborne (1991) described the synthesis of related compounds, highlighting the versatility and potential for modification in pharmaceutical synthesis (Chu & Claiborne, 1991).
Cytotoxicity Evaluation
Gürsoy and Karalı (2003) focused on synthesizing new compounds from similar quinazolinones and evaluating their cytotoxicity, suggesting potential applications in cancer research (Gürsoy & Karalı, 2003).
Antimicrobial Activity of Derivatives
Babu, Srinivasulu, and Kotakadi (2015) synthesized derivatives of quinazolin-2-yl-piperazine and evaluated their antimicrobial activity, indicating potential in combating microbial infections (Babu et al., 2015).
Synthesis from Carbon Dioxide
Patil, Tambade, Deshmukh, and Bhanage (2009) reported a green protocol for synthesizing quinazolin-2,4-diones from carbon dioxide, showcasing an environmentally friendly approach in pharmaceutical synthesis (Patil et al., 2009).
Novel Synthesis Approaches
Tran et al. (2005) described a new synthesis method for a series of 3-amino-quinazoline-2,4-diones, demonstrating innovative approaches in compound development (Tran et al., 2005).
N-Oxides of Heterocyclic Systems
Kanazawa, Senga, and Tamura (1985) synthesized and investigated the chemical properties of thiazoloquinazoline oxides, offering insights into the chemical versatility and potential applications of these compounds (Kanazawa et al., 1985).
properties
IUPAC Name |
6-fluoro-3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-10-15(27-9-20-10)17(25)22-6-4-12(5-7-22)23-16(24)13-8-11(19)2-3-14(13)21-18(23)26/h2-3,8-9,12H,4-7H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQVDUKZHPTKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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